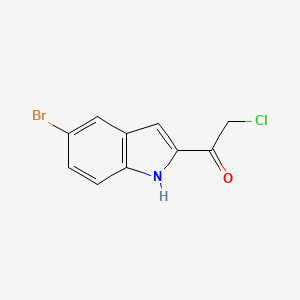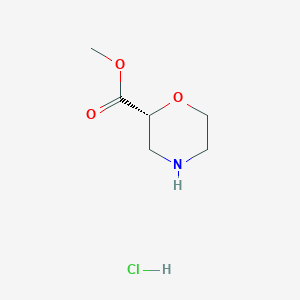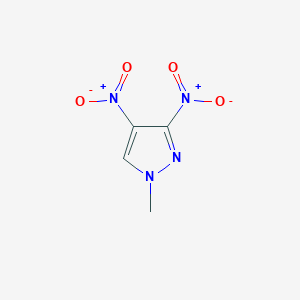![molecular formula C8H15NO3S B2844662 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one CAS No. 1539322-48-9](/img/structure/B2844662.png)
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and its structural uniqueness, which includes both hydroxyl and methylsulfanyl functional groups.
Preparation Methods
The synthesis of 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxyl and methylsulfanyl groups. One common synthetic route includes:
Ring Construction: Starting from commercially available diallylamine, the pyrrolidine ring can be formed through ring-closing metathesis.
Functionalization: The hydroxyl groups are introduced via selective oxidation reactions, while the methylsulfanyl group can be added through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand the interactions of pyrrolidine derivatives with biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Compared to these compounds, 1-[(3R,4S)-3,4-Dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13-3-2-8(12)9-4-6(10)7(11)5-9/h6-7,10-11H,2-5H2,1H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDHTLBGARYHTN-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(=O)N1C[C@H]([C@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539322-48-9 |
Source


|
| Record name | rac-1-[(3R,4S)-3,4-dihydroxypyrrolidin-1-yl]-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)


![3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844588.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2844589.png)


![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2844593.png)

![N-(1-Cyanocyclopropyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2844596.png)


